2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-
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Overview
Description
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is a chemical compound with the molecular formula C9H5ClFN. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can participate in addition reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- include:
2-Propenenitrile, 2-chloro-: This compound has a similar structure but lacks the fluorophenyl group.
2-(3-chloro-2-fluorophenyl)propanenitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
The uniqueness of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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